molecular formula C30H24CuN2O4 B077273 Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex CAS No. 14751-90-7

Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex

Cat. No. B077273
CAS RN: 14751-90-7
M. Wt: 540.1 g/mol
InChI Key: OPCFPYADHCNPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex is a copper-containing compound that has been used in scientific research for various applications. This complex is synthesized through a simple and efficient method and has shown promising results in various biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex is not fully understood. However, it is believed that the copper ion in the complex plays a crucial role in its biological activity. The copper ion can interact with various biomolecules, such as proteins and DNA, and induce structural changes that can lead to the inhibition of cancer cell growth and bacterial infections. Moreover, the copper ion can also act as a catalyst for various organic reactions, which can lead to the formation of new compounds with potential biological activity.

Biochemical And Physiological Effects

Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex has shown various biochemical and physiological effects in scientific research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, this complex has also been found to inhibit the growth of various bacterial strains by disrupting their cell wall and membrane. Additionally, this complex has been found to act as a catalyst for various organic reactions, leading to the formation of new compounds with potential biological activity.

Advantages And Limitations For Lab Experiments

Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex has various advantages and limitations for lab experiments. One of the main advantages of this complex is its simple and efficient synthesis method, which makes it easy to obtain in large quantities. Moreover, this complex has shown promising results in various scientific research applications, making it a versatile compound for various studies. However, one of the limitations of this complex is its potential toxicity, which can affect its use in vivo. Moreover, the mechanism of action of this complex is not fully understood, which can limit its use in certain scientific research applications.

Future Directions

There are various future directions for the study of Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex. One of the future directions is to investigate its potential use as an anticancer agent in vivo. Moreover, further studies are needed to understand the mechanism of action of this complex and its potential toxicity. Additionally, this complex can be further explored for its potential use in catalysis and other scientific research applications.

Synthesis Methods

The synthesis of Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex is a simple and efficient process. This complex is synthesized by mixing Acetohydroxamic acid and copper(II) chloride in a 1:1 molar ratio in methanol. The mixture is then stirred at room temperature for 24 hours, and the resulting precipitate is collected by filtration. The obtained solid is then washed with methanol and dried under vacuum. The yield of the complex is around 85%.

Scientific Research Applications

Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex has been widely used in scientific research for various applications. This complex has shown promising results in the field of cancer research, where it has been used as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, this complex has also been used in the treatment of bacterial infections, where it has shown potent antibacterial activity against various bacterial strains. Additionally, this complex has been used in the field of catalysis, where it has shown promising results as a catalyst for various organic reactions.

properties

CAS RN

14751-90-7

Product Name

Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex

Molecular Formula

C30H24CuN2O4

Molecular Weight

540.1 g/mol

IUPAC Name

copper;N-(9H-fluoren-2-yl)-N-oxidoacetamide

InChI

InChI=1S/2C15H12NO2.Cu/c2*1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h2*2-7,9H,8H2,1H3;/q2*-1;+2

InChI Key

OPCFPYADHCNPAK-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Cu+2]

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Cu+2]

Other CAS RN

14751-90-7

synonyms

N-HYDROXY-ACETYLAMINOFLUORENE,COPPERCOMPLEX

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.